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Abstract

INCB062079 is an orally bioavailable, potent, and selective irreversible inhibitor of Fibroblast
Growth Factor Receptor 4 (FGFR4).[1][2] Dysregulation of the FGF19-FGFR4 signaling axis
has been identified as an oncogenic driver in a subset of solid tumors, particularly
hepatocellular carcinoma (HCC).[3][4] INCB062079 covalently binds to a unique cysteine
residue (Cys552) in the active site of FGFR4, leading to the inhibition of its kinase activity and
downstream signaling pathways involved in cell proliferation and survival.[1][2] Preclinical
studies demonstrated significant anti-tumor efficacy in models with FGF19-FGFR4 pathway
activation. A first-in-human Phase | clinical trial (NCT03144661) established a manageable
safety profile and showed evidence of target engagement, though the study was terminated
early due to slow patient accrual before a maximum tolerated dose was determined.[4][5] This
guide provides a comprehensive technical overview of INCB062079, summarizing its
mechanism of action, preclinical and clinical data, and relevant experimental methodologies.

Core Concepts and Mechanism of Action

INCB062079 is a small molecule designed for targeted cancer therapy. Its primary mechanism
involves the specific and irreversible inhibition of the FGFR4 tyrosine kinase.

» Target Specificity: The selectivity of INCB062079 for FGFR4 over other FGFR family
members (FGFR1, 2, and 3) is attributed to its covalent binding mechanism. It specifically
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targets the Cys552 residue within the FGFR4 active site, a residue not conserved among the
other FGFR isoforms.[1]

Irreversible Inhibition: By forming a covalent bond, INCB062079 permanently inactivates the
FGFR4 enzyme. This leads to a sustained blockade of the signaling pathway.

Downstream Signaling Blockade: Upon binding of its ligand, primarily Fibroblast Growth
Factor 19 (FGF19), FGFR4 dimerizes and autophosphorylates, initiating a cascade of
downstream signaling events.[3] INCB062079's inhibition of FGFR4 autophosphorylation
effectively blocks these subsequent pathways, including the Ras-Raf-MAPK and PI3K-Akt
pathways, which are crucial for tumor cell proliferation, survival, and differentiation.[1][3]
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Figure 1: Mechanism of Action of INCB062079 on the FGFR4 Signaling Pathway.
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Quantitative Data Summary

The following tables summarize the key quantitative data reported for INCB062079 from
preclinical and clinical investigations.

ble 1: linical In Vi -

Cell
Parameter Value . o Reference
Lines/Conditions

Biochemical kinase

IC50 (FGFR4) 1.2nM [Source Not Found]
assay
o >250-fold vs. Biochemical kinase
Selectivity [Source Not Found]
FGFR1/2/3 assays

HCC cell lines with
EC50 <200 nM o [Source Not Found]
FGF19 amplification

Cells without FGF19-
EC50 > 5000 nM [Source Not Found]
FGFR4 dependence

Table 2: Clinical Trial Overview (NCT03144661)
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Parameter Description Reference
Study Phase Phase | [41[5]
23 patients with advanced
Patient Population solid tumors (11 hepatobiliary, [5]
9 ovarian, 3 other)
Oral, once daily (QD) or twice
Dosing Regimen daily (BID), starting at 10 mg [41[5]
QD
Determine safety, tolerability,
Primary Objective and Maximum Tolerated Dose [415]
(MTD)
Terminated (due to slow

Study Status ] [4]

patient accrual)

MTD Not established [415]
Table 3: Clinical Pharmacokinetics &
Pharmacodynamics

Parameter Observation Reference

Pharmacokinetics

Generally dose-proportional

exposure

[4]1[5]

Time to Max. Conc. (Tmax)

2-3 hours post-dose

[6]

Half-life (t1/2)

Approx. 6 hours at steady-

state

[6]

Pharmacodynamics

Increased plasma FGF19 and
serum C4/bile acids with
exposure, consistent with

target inhibition

[4]1(5]

Table 4: Clinical Safety and Efficacy (NCT03144661)
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Parameter Observation Reference

Most Common Adverse Event Diarrhea (60.9% of patients) [41[5]

Grade 3 diarrhea, Grade 3
Dose-Limiting Toxicities (DLTs)  transaminitis (observed in 2 of [5]
6 patients at 15 mg BID)

Protocol amended to require
o baseline C4 < 40.9 ng/mL and
DLT Mitigation o ) [4115]
prophylactic bile acid

sequestrants

1 Partial Response (ovarian
Objective Response cancer patient, 15 mg BID, [415]

duration 7.5 months)

Disease Control 2 patients with Stable Disease [4][5]

Note: The chemical structure for INCB062079 is not publicly available in chemical databases or
scientific literature at this time.

Experimental Protocols

While proprietary, step-by-step protocols for INCB062079 are not publicly available, this section
outlines the general methodologies for the key experiments cited in the literature.

In Vitro FGFR4 Kinase Assay

Objective: To determine the direct inhibitory activity of INCB062079 on the FGFR4 enzyme.
General Protocol:

o Reaction Setup: A reaction mixture is prepared containing recombinant human FGFR4
enzyme, a suitable kinase buffer (e.qg., Tris, MgCI2, BSA, DTT), and a generic tyrosine
kinase substrate (e.g., poly(Glu, Tyr)).

¢ |nhibitor Addition: Serial dilutions of INCB062079 are added to the reaction wells.
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e Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

¢ Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a
controlled temperature (e.g., 30°C).

» Signal Detection: The amount of ATP consumed (or ADP produced) is quantified. A common
method is the ADP-Glo™ Kinase Assay, which uses a luminescent signal that correlates with
the amount of ADP generated.

» Data Analysis: The luminescent signal is plotted against the inhibitor concentration to
calculate the IC50 value, representing the concentration of INCB062079 required to inhibit
50% of the FGFR4 kinase activity.

Cell-Based Proliferation Assay

Objective: To assess the effect of INCB062079 on the growth of cancer cell lines with and
without FGF19-FGFR4 pathway activation.

General Protocol:

e Cell Plating: Human cancer cell lines (e.g., HCC lines like Hep3B or HuH-7, which have
FGF19 amplification) are seeded into 96-well plates and allowed to adhere overnight.

o Compound Treatment: Cells are treated with a range of concentrations of INCB062079.
 Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.

 Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay
(e.g., MTT, CellTiter-Glo®).

» Data Analysis: The viability signal is normalized to untreated controls and plotted against
inhibitor concentration to determine the EC50 value, the concentration that causes a 50%
reduction in cell growth.

In Vivo Tumor Xenograft Model

Obijective: To evaluate the anti-tumor efficacy of INCB062079 in a living organism.
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General Protocol:

¢ Cell Implantation: Human HCC cells (e.g., Hep3B) are injected subcutaneously or
orthotopically into the liver of immunodeficient mice (e.g., nude or SCID mice).

e Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mms3).

o Treatment Administration: Mice are randomized into vehicle control and treatment groups.
INCB062079 is administered orally at various doses and schedules (e.g., once or twice
daily).

e Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using
calipers. The formula Volume = 1/2(Length x Width?) is commonly used.

e Endpoint: The study is concluded when tumors in the control group reach a predetermined
size, or after a set duration. Tumor growth inhibition (TGI) is calculated.

e Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze the
levels of phosphorylated downstream proteins (e.g., p-ERK) to confirm target engagement.
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Figure 2: Logical workflow for the development and evaluation of INCB062079.
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Clinical Pharmacokinetic (PK) and Pharmacodynamic
(PD) Assessment

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of
INCB062079 in patients and to confirm its biological effect on the target pathway.

General Protocol:

o PK Sample Collection: Blood samples are collected from patients at multiple time points
before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8 hours post-dose) during
the first treatment cycle.[4]

e Drug Quantification: Plasma concentrations of INCB062079 are measured using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[4]

o PK Parameter Calculation: The concentration-time data are used to calculate key PK
parameters such as Cmax (maximum concentration), AUC (area under the curve), and t1/2
(half-life).

» PD Biomarker Sample Collection: Blood samples are collected to measure biomarkers
indicative of FGFR4 inhibition.

o PD Biomarker Analysis:

o 7a-hydroxy-4-cholesten-3-one (C4): Serum C4, a precursor for bile acid synthesis, is
expected to increase upon FGFR4 inhibition. Its levels are quantified by a validated LC-
MS/MS assay.[4]

o FGF19: Plasma FGF19 levels are also measured as they are part of the feedback loop
regulated by FGFR4.[4]

» Data Correlation: PK parameters are correlated with PD biomarker changes and clinical
outcomes (safety and efficacy) to establish an exposure-response relationship.

Conclusion and Future Directions
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INCB062079 is a well-characterized, potent, and selective irreversible inhibitor of FGFR4.
Preclinical data strongly supported its development as a targeted therapy for cancers driven by
the FGF19-FGFR4 axis. The first-in-human study confirmed that INCB062079 has a
manageable safety profile and effectively engages its target in patients, as evidenced by
pharmacodynamic biomarker changes.[4][5]

The clinical development of INCB062079 was halted due to the rarity of FGF19/FGFR4
alterations and subsequent slow patient accrual, which prevented the determination of a
recommended Phase Il dose.[4] However, the data gathered validate INCB062079 as a
clinical-grade tool for studying the FGF19-FGFR4 signaling axis. The findings from this
program underscore the importance of patient selection biomarkers (such as FGF19
amplification and baseline C4 levels) and proactive management of on-target toxicities like
diarrhea for the successful development of FGFR4 inhibitors. Future research may focus on
identifying novel cancer types dependent on this pathway or exploring combination therapies to
enhance the efficacy of FGFR4 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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